Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is an organic compound that features a benzyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-6-hydroxy-1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl group can result in various benzyl derivatives.
Scientific Research Applications
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s ability to bind to proteins or enzymes, affecting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the diazepane ring.
Benzyl benzoate: Contains a benzyl group but has different functional groups.
Benzylpenicillin: A penicillin derivative with a benzyl group.
Uniqueness
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is unique due to the presence of both a benzyl group and a diazepane ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
InChI Key |
XWEDUWZFKDUGMQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@H](CN1)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.